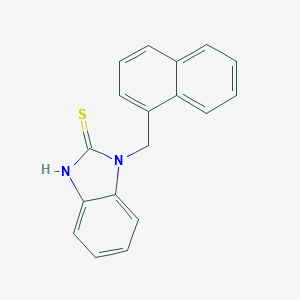![molecular formula C14H10N4S B498861 4-phenyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione](/img/structure/B498861.png)
4-phenyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione is a heterocyclic compound that belongs to the class of triazolobenzimidazoles This compound is characterized by its unique structure, which includes a triazole ring fused to a benzimidazole ring, with a phenyl group and a thiol group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of substituted phenyl isothiocyanate with a suitable triazole precursor . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-phenyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole or benzimidazole rings.
Substitution: The phenyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
4-phenyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts.
作用機序
The mechanism of action of 4-phenyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
9-phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thione: A closely related compound with a similar structure but different functional groups.
1,2,4-triazolo[4,3-a]benzimidazole derivatives: Various derivatives with different substituents on the triazole or benzimidazole rings.
Uniqueness
4-phenyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione is unique due to its specific combination of a phenyl group and a thiol group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential as a building block for more complex compounds make it a valuable compound in scientific research.
特性
分子式 |
C14H10N4S |
|---|---|
分子量 |
266.32g/mol |
IUPAC名 |
4-phenyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione |
InChI |
InChI=1S/C14H10N4S/c19-14-16-15-13-17(10-6-2-1-3-7-10)11-8-4-5-9-12(11)18(13)14/h1-9H,(H,16,19) |
InChIキー |
LMZGCEOINURCOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N4C2=NNC4=S |
正規SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N4C2=NNC4=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-nitro-1-methyl-N-{4-[(4-morpholinylsulfonyl)methyl]phenyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B498778.png)
![2-ethoxy-N-(4-{[(methylamino)sulfonyl]methyl}phenyl)benzamide](/img/structure/B498779.png)
![2-ethoxy-N-{4-[(1-pyrrolidinylsulfonyl)methyl]phenyl}benzamide](/img/structure/B498782.png)
![2-{[2-(4-sec-butoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B498784.png)

![2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-benzimidazole](/img/structure/B498787.png)
![2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOTHIAZOLE](/img/structure/B498788.png)
![2-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}ethan-1-ol](/img/structure/B498791.png)

![5-(4,6-Dimethylpyrimidin-2-ylthio)-4-nitrobenzo[c]1,2,5-thiadiazole](/img/structure/B498794.png)
![2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B498795.png)
![2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B498796.png)
![1-methyl-2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B498797.png)

